![molecular formula C8H6ClNO2 B12863176 (2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
(2-Chlorobenzo[d]oxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorobenzo[d]oxazol-4-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chlorinated benzoxazole ring with a methanol group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorobenzo[d]oxazol-4-yl)methanol typically involves the reaction of 2-aminophenol with chlorinated aldehydes or ketones under specific conditions. One common method involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated systems may also be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
(2-Chlorobenzo[d]oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-chlorobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-chlorobenzo[d]oxazol-4-ylmethanamine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties. .
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
作用機序
The mechanism of action of (2-Chlorobenzo[d]oxazol-4-yl)methanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
2-Methoxy-5-chlorobenzo[d]oxazole: Shows excellent antibacterial activity.
Uniqueness
(2-Chlorobenzo[d]oxazol-4-yl)methanol stands out due to its unique combination of a chlorinated benzoxazole ring and a methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives.
特性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(2-chloro-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2 |
InChIキー |
MSZIMCIMRVNKEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


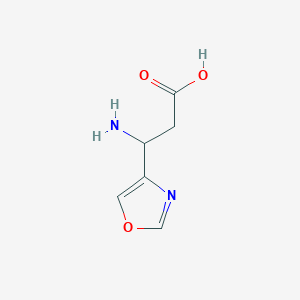
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)
![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
![(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12863109.png)

![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
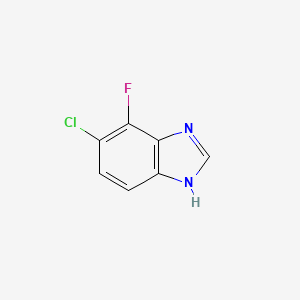
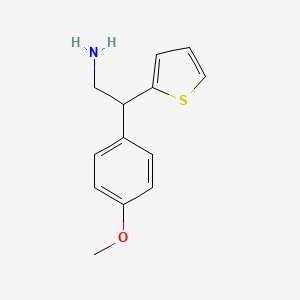
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
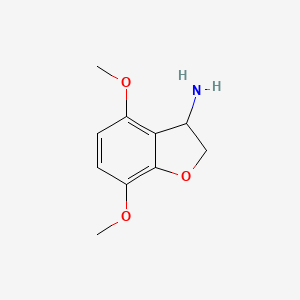
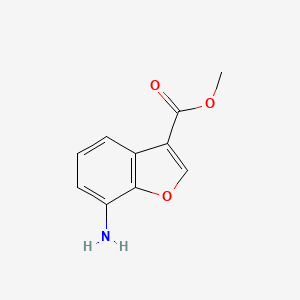
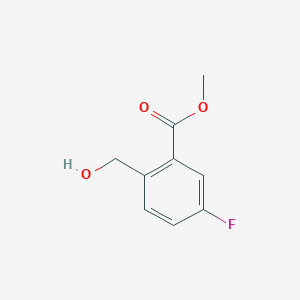
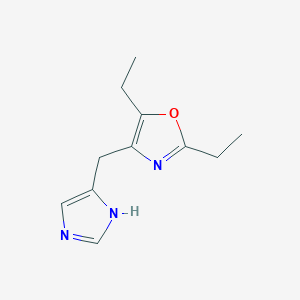
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
